molecular formula C8H6O7 B14698075 1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- CAS No. 27163-60-6

1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy-

Katalognummer: B14698075
CAS-Nummer: 27163-60-6
Molekulargewicht: 214.13 g/mol
InChI-Schlüssel: AUUUALDFSUAHQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- is a chemical compound with the molecular formula C8H6O7 and a molecular weight of 214.13 g/mol It is characterized by the presence of three hydroxyl groups and two carboxylic acid groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- can be synthesized through various methods. One common method involves the oxidation of 1,3-dimethylbenzene (m-xylene) in the presence of acetic acid as a solvent, cobalt acetate as a catalyst, and acetaldehyde as a promoter. The reaction is carried out at a temperature of 120°C and a pressure of 0.6 MPa, resulting in a mixture of 1,3-benzenedicarboxylic acid and 1,4-benzenedicarboxylic acid. The desired product is then separated and purified .

Industrial Production Methods

Industrial production of 1,3-benzenedicarboxylic acid, 4,5,6-trihydroxy- typically involves large-scale oxidation processes using similar conditions as described above. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Ethers and esters.

Wissenschaftliche Forschungsanwendungen

1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1,3-benzenedicarboxylic acid, 4,5,6-trihydroxy- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylic acid groups can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Benzenedicarboxylic acid, 4,5,6-trihydroxy- is unique due to the presence of both hydroxyl and carboxylic acid groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

27163-60-6

Molekularformel

C8H6O7

Molekulargewicht

214.13 g/mol

IUPAC-Name

4,5,6-trihydroxybenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H6O7/c9-4-2(7(12)13)1-3(8(14)15)5(10)6(4)11/h1,9-11H,(H,12,13)(H,14,15)

InChI-Schlüssel

AUUUALDFSUAHQW-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1C(=O)O)O)O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.